molecular formula C17H15N3O2 B1672566 4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine CAS No. 102771-26-6

4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine

Cat. No. B1672566
M. Wt: 293.32 g/mol
InChI Key: LFBZZHVSGAHQPP-UHFFFAOYSA-N
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Description

“4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine” is a chemical compound . It is also known as “1-(p-aminophenyl)-4-methyl-7,8-methylenedioxy-5h-2,3-benzodiazepine hydrochloride” and “GYKI 52466” among other names .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 494.5±55.0 °C at 760 mmHg, and a flash point of 252.8±31.5 °C . It has 5 H bond acceptors, 3 H bond donors, and 1 freely rotating bond . Its polar surface area is 69 Å2 .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • The synthesis and evaluation of novel annelated 2,3-benzodiazepine derivatives have shown potential as anticonvulsant agents. Some derivatives were identified as potent noncompetitive AMPA receptor antagonists, offering insights into their therapeutic potential in neurological conditions (Gitto et al., 2003).
  • Research on GABA(A) alpha 5 receptor inhibitors highlighted the synthesis of novel 2,3-benzodiazepine derivatives that inhibited the action of GABA on GABAA receptors. These findings are critical for developing drugs with potential uses in neurological disorders without typical benzodiazepine side effects (Ling et al., 2015).

Mechanism of Action and Potential Applications

  • A study on the characterization of pyrazolam, a designer benzodiazepine, provided insights into its metabolism and detectability in human serum and urine, contributing to the understanding of its pharmacokinetic properties and potential clinical implications (Moosmann et al., 2013).
  • The development of a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, highlighting the compound's relevance in producing benzodiazepines with broad biological activities, indicates the compound's versatility in drug design (Shaabani et al., 2009).

properties

IUPAC Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBZZHVSGAHQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145500
Record name Gyki 52466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine

CAS RN

102771-26-6
Record name 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102771-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gyki 52466
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gyki 52466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GYKI-52466
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
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4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 3
4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 4
4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 5
4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 6
4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine

Citations

For This Compound
82
Citations
OY Vekovischeva, T Aitta-aho, E Verbitskaya… - Pharmacology …, 2007 - Elsevier
Involvement of AMPA-type glutamate receptors in the regulation of social behavior has been suggested by experiments with mice deficient for the GluR-A subunit-containing AMPA …
Number of citations: 49 www.sciencedirect.com
SH Lee, G Govindaiah, CL Cox - Journal of …, 2010 - journals.physiology.org
The thalamic reticular nucleus (TRN) consists of GABA-containing neurons that form reciprocal synaptic connections with thalamic relay nuclei. Excitatory synaptic innervation of TRN …
Number of citations: 24 journals.physiology.org
J Du, TK Creson, LJ Wu, M Ren, NA Gray… - Journal of …, 2008 - Soc Neuroscience
The cellular basis underlying the complex clinical symptomatology of bipolar disorder and the mechanisms underlying the actions of its effective treatments have not yet been fully …
Number of citations: 115 www.jneurosci.org
AE Pollack, JL St. Martin, AT Macpherson - Synapse, 2005 - Wiley Online Library
Rats with unilateral 6‐hydroxydopamine (6‐OHDA) lesions exhibit behavioral sensitization following repeated treatment with dopamine agonists, a phenomenon called “priming.” …
Number of citations: 6 onlinelibrary.wiley.com
K Chida, K Kaneko, S Fujii… - European Journal of …, 2015 - Wiley Online Library
The axonal conduction of action potentials in the nervous system is generally considered to be a stable signal for the relaying of information, and its dysfunction is involved in …
Number of citations: 10 onlinelibrary.wiley.com
H Takago, Y Nakamura… - Proceedings of the …, 2005 - National Acad Sciences
The α-amino-3-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) is an ionotropic receptor mediating excitatory synaptic transmission, but it can also interact with intracellular …
Number of citations: 59 www.pnas.org
KM Evely, RL Hudson, ML Dubocovich… - Synapse, 2016 - Wiley Online Library
Melatonin (MLT) is secreted from the pineal gland and mediates its physiological effects through activation of two G protein‐coupled receptors, MT 1 and MT 2 . These receptors are …
Number of citations: 34 onlinelibrary.wiley.com
RX Moldrich, AG Chapman, G De Sarro… - European journal of …, 2003 - Elsevier
Metabotropic glutamate (mGlu) receptors have multiple actions on neuronal excitability through G-protein-linked modifications of enzymes and ion channels. They act presynaptically to …
Number of citations: 238 www.sciencedirect.com
R Huang, F Zhang, X Wang, C Ma - Fermentation, 2023 - mdpi.com
(1) Background: Previous studies have indicated that proteolysis is inhibited by the condensed tannins (CTs) that are present during sainfoin ensiling. Whether inhibiting this effect of …
Number of citations: 3 www.mdpi.com
TH Murphy, P Li, K Betts, R Liu - Journal of Neuroscience, 2008 - Soc Neuroscience
We adapt a mouse global ischemia model to permit rapid induction of ischemia and reperfusion in conjunction with two-photon imaging to monitor the initial ionic, structural, and …
Number of citations: 294 www.jneurosci.org

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